4,7-Bis(2,4-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Bis(2,4-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole is an organic compound with the molecular formula C22H20N2O4Se It is a derivative of benzoselenadiazole, a heterocyclic compound containing selenium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(2,4-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole typically involves the reaction of 2,4-dimethoxyphenylboronic acid with 4,7-dibromo-2,1,3-benzoselenadiazole under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a solvent like toluene or DMF. The reaction mixture is heated to reflux for several hours to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(2,4-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Nucleophiles like amines, thiols, and alcohols, in the presence of a base like NaOH or KOH.
Major Products Formed
Oxidation: Formation of selenoxides or selenones.
Reduction: Formation of selenides.
Substitution: Formation of substituted benzoselenadiazoles with different functional groups.
Scientific Research Applications
4,7-Bis(2,4-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 4,7-Bis(2,4-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes. This property is particularly useful in organic electronics, where the compound can enhance the efficiency of charge transport. Additionally, its potential biological activities may involve interactions with cellular proteins and enzymes, leading to the modulation of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole
- 4,7-Dibromo-2,1,3-benzoselenadiazole
- 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid
- 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline
Uniqueness
4,7-Bis(2,4-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole is unique due to its specific substitution pattern and the presence of selenium in its structure. This gives it distinct electronic properties, making it particularly valuable in the field of organic electronics. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .
Properties
Molecular Formula |
C22H20N2O4Se |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
4,7-bis(2,4-dimethoxyphenyl)-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C22H20N2O4Se/c1-25-13-5-7-15(19(11-13)27-3)17-9-10-18(22-21(17)23-29-24-22)16-8-6-14(26-2)12-20(16)28-4/h5-12H,1-4H3 |
InChI Key |
CBLLOZBXPRBTMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C3=N[Se]N=C23)C4=C(C=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.